1,1,2,2-Tetraphenylethane
Overview
Description
1,1,2,2-Tetraphenylethane is an organic compound with the molecular formula C26H22. It is characterized by the presence of four phenyl groups attached to an ethane backbone. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of chemistry and material science.
Scientific Research Applications
1,1,2,2-Tetraphenylethane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a model compound in studying reaction mechanisms.
Material Science: The compound’s stability and structural properties make it useful in the development of new materials, including polymers and nanomaterials.
Biology and Medicine: Research has explored its potential as a building block for drug development and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
Mode of Action
1,1,2,2-Tetraphenylethane is known to be an active component of the initiation system in free radical polymerization . It interacts with other molecules in the system to start the polymerization process. The exact nature of these interactions can vary depending on the specific conditions and other molecules present.
Biochemical Pathways
As a chemical used in polymer chemistry, this compound doesn’t directly participate in any known biochemical pathways. Its primary role is in the formation of polymers through free radical polymerization .
Result of Action
The primary result of this compound’s action is the formation of polymers through free radical polymerization . This can be used to create a wide variety of materials with different properties, depending on the other molecules involved in the polymerization process.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the temperature and pressure can affect the rate and efficiency of the polymerization process . Additionally, the presence of other chemicals can also impact the polymerization, either by reacting with the this compound or by interfering with the free radicals involved in the polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetraphenylethane can be synthesized through several methods. One common approach involves the coupling of diphenyldichloromethane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetraphenylethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,1,2,2-Tetraphenyl-1,2-ethanediol using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to simpler hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: 1,1,2,2-Tetraphenyl-1,2-ethanediol.
Reduction: Simpler hydrocarbons such as diphenylmethane.
Substitution: Various substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetraphenylethylene: Similar in structure but contains a double bond between the central carbon atoms.
1,1,2,2-Tetraphenyl-1,2-ethanediol: An oxidized form of 1,1,2,2-Tetraphenylethane with hydroxyl groups.
Triphenylethylene: Contains three phenyl groups attached to an ethylene backbone.
Uniqueness
This compound is unique due to its fully saturated ethane backbone, which provides greater stability compared to its unsaturated counterparts. This stability makes it an ideal candidate for various applications in material science and industrial processes.
Properties
IUPAC Name |
1,2,2-triphenylethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGHUJBHQWALKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212552 | |
Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632-50-8 | |
Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bibenzhydryl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2-Tetraphenylethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,1,2,2-Tetraphenylethane has the molecular formula C26H22 and a molecular weight of 334.44 g/mol. [, ]
A: Characterization data includes 1H and 13C NMR, as well as X-ray crystallography to confirm its structure. [, , ]
A: this compound undergoes thermal decomposition via homolysis of the central C-C bond, forming diphenylmethyl radicals. This process has been studied in detail at temperatures ranging from 648-683 K. []
A: Treatment of this compound with phenylsodium leads to a rearrangement, forming 1,1,1,2-tetraphenylethane. []
A: While this compound itself is not a catalyst, its derivatives, such as 1,2-diphenoxy-1,1,2,2-tetraphenylethane and 1,1,2,2-tetraphenyl-1,2-bis(trimethylsiloxy)ethane, are used as thermal initiators in controlled radical polymerization of methyl methacrylate. [, ]
A: Yes, studies employing molecular polarizability measurements indicate that this compound exists as a trans–gauche mixture in solution. []
A: Yes, incorporating this compound units into polyurethane macroiniferters enables controlled radical polymerization of methyl methacrylate to form block copolymer dispersions, influencing the stability and properties of the resulting materials. []
A: Yes, this compound-1,2-diol acts as an effective host molecule, forming inclusion complexes with various guests such as p-xylene, THF, DMA, and DMF. This property has been investigated for potential applications in isomer separation. [, , ]
A: UV irradiation of this compound can lead to a photochemical rearrangement, specifically a di-π-ethane reaction. []
ANone: Limited information is available on the environmental impact and degradation of this compound. Further research is needed to assess its potential ecotoxicological effects and develop appropriate waste management strategies.
A: Early studies focused on its synthesis and reactivity, including its rearrangement to 1,1,1,2-tetraphenylethane using phenylsodium. [] Later research explored its thermal decomposition kinetics, photochemical behavior, and ability to form inclusion complexes. [, , , , ] More recently, its derivatives have gained attention as initiators in controlled radical polymerization reactions. [, , ]
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